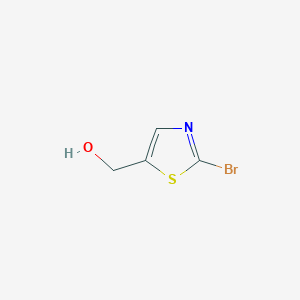

2-Bromothiazole-5-methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNOS/c5-4-6-1-3(2-7)8-4/h1,7H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNJWSPPORNJGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428422 | |

| Record name | 2-Bromothiazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

687636-93-7 | |

| Record name | 2-Bromothiazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromo-1,3-thiazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromothiazole-5-methanol synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Bromothiazole-5-methanol

Abstract

This compound is a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its unique structural motif, featuring a reactive bromine atom at the 2-position and a versatile hydroxymethyl group at the 5-position, provides a bivalent scaffold for the synthesis of complex molecular architectures. The thiazole ring itself is recognized as a "privileged structure," present in numerous approved therapeutic agents, making its derivatives highly sought after.[1][2] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering field-proven insights, step-by-step protocols, and a critical analysis of the causality behind experimental choices. It is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of this compound

The thiazole nucleus is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals, including anticancer agents like Dasatinib and antibacterial compounds.[3][4] The strategic placement of a bromine atom and a hydroxymethyl group on this scaffold, as in this compound, creates a molecule with exceptional synthetic utility.

-

The 2-Bromo Group: Serves as a versatile synthetic handle for a wide range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[5][6][7] This allows for the facile introduction of aryl, vinyl, or alkynyl substituents, enabling the exploration of extensive chemical space to optimize pharmacological properties.

-

The 5-Hydroxymethyl Group: This primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into other functional groups such as ethers, esters, or amines. This functional handle is crucial for modifying solubility, introducing hydrogen bonding motifs, or serving as an attachment point for other pharmacophores.

This guide will detail the most robust and scientifically validated methods for the synthesis of this key intermediate, focusing on two primary strategies: the functional group transformation of pre-existing thiazole precursors and the direct C-H functionalization of a 2-bromothiazole core.

Pathway I: Synthesis via Ester Reduction from 2-Aminothiazole Precursors

This is arguably the most established and reliable route, commencing from readily available starting materials. It leverages classic, high-yielding transformations, including the Hantzsch thiazole synthesis, a Sandmeyer-type diazotization/bromination, and a final ester reduction.

Workflow Overview: Pathway I

Caption: Workflow for the synthesis of this compound via an ester reduction pathway.

Step 1: Hantzsch Synthesis of Ethyl 2-aminothiazole-5-carboxylate

The initial step involves the construction of the thiazole ring. The Hantzsch synthesis is a classic method that involves the reaction of an α-haloketone with a thioamide. In this variation, an α-halo-β-ketoester is cyclized with thiourea.[8]

Causality: The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the halogenated ketoester, followed by intramolecular condensation and dehydration to form the stable aromatic thiazole ring. Using thiourea directly installs the C2-amino group, which is essential for the subsequent diazotization step.

Experimental Protocol:

-

To a solution of ethyl 2-chloroacetoacetate (1.0 eq) in ethanol, add thiourea (1.1 eq).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

The resulting precipitate, ethyl 2-aminothiazole-5-carboxylate, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Diazotization and Bromination to Ethyl 2-bromothiazole-5-carboxylate

This step converts the C2-amino group into the target C2-bromo group via a Sandmeyer-type reaction. This is a robust and widely used method for the conversion of aromatic amines to halides.[5]

Causality: The primary amino group is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and, upon introduction of a copper(I) bromide catalyst, decomposes with the loss of nitrogen gas to yield the 2-bromo-substituted thiazole.[4] The low temperature is critical to prevent premature decomposition of the unstable diazonium salt.

Experimental Protocol:

-

Suspend ethyl 2-aminothiazole-5-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

-

Cool the suspension to 0 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous gas evolution (N₂) will be observed.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude ethyl 2-bromothiazole-5-carboxylate can be purified by column chromatography.[9]

Step 3: Reduction of Ethyl 2-bromothiazole-5-carboxylate

The final step is the reduction of the ethyl ester at the C5 position to the primary alcohol.

Causality: Esters are relatively unreactive carbonyl compounds and require a powerful reducing agent for conversion to alcohols. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.[10] Milder reagents like sodium borohydride (NaBH₄) are generally not effective for reducing esters. The reaction proceeds via nucleophilic addition of a hydride ion to the ester carbonyl, followed by elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol.

Experimental Protocol:

-

To a solution of ethyl 2-bromothiazole-5-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), cool the flask to 0 °C.

-

Add a solution of lithium aluminum hydride (1.5-2.0 eq) in THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates complete consumption of the starting material.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ethyl acetate.

-

Combine the filtrates, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.[11][12]

Data Summary: Pathway I

| Step | Key Reagents | Solvent | Temperature | Typical Yield |

| 1. Hantzsch Synthesis | Ethyl 2-chloroacetoacetate, Thiourea | Ethanol | Reflux | 75-85% |

| 2. Diazotization | NaNO₂, HBr, CuBr | Water | 0-5 °C | 65-75% |

| 3. Ester Reduction | Lithium Aluminum Hydride (LiAlH₄) | THF | 0 °C to RT | 80-90% |

Pathway II: Synthesis via C5-Lithiation of 2-Bromothiazole

This pathway offers a more convergent approach, starting from 2-bromothiazole and directly introducing the hydroxymethyl group at the C5 position. This strategy relies on the principles of directed ortho-metalation, or more accurately, heteroatom-directed lithiation.

Workflow Overview: Pathway II

Caption: Workflow for the synthesis of this compound via C5-lithiation.

Step 1: Regioselective C5-Lithiation

The key to this pathway is the selective deprotonation of the C5-proton of 2-bromothiazole. The C5 proton is the most acidic proton on the ring (after the C2 proton, which is absent), making it susceptible to deprotonation by a strong organolithium base.[13][14]

Causality: The acidity of the C-H bonds on the thiazole ring is in the order C2 > C5 > C4. Since the C2 position is blocked by bromine, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) will selectively abstract the proton at the C5 position.[13] The use of cryogenic temperatures (-78 °C) is essential to prevent side reactions, such as halogen-metal exchange at the C2 position or decomposition of the organolithium intermediate.

Experimental Protocol:

-

To a solution of diisopropylamine (1.1 eq) in anhydrous THF under an inert atmosphere, cool the flask to -78 °C (dry ice/acetone bath).

-

Add n-butyllithium (1.05 eq, solution in hexanes) dropwise and stir for 30 minutes at -78 °C to generate LDA in situ.

-

Add a solution of 2-bromothiazole (1.0 eq) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C.

-

Stir the resulting mixture for 1 hour at -78 °C to ensure complete formation of the 2-bromo-5-lithiothiazole intermediate.

Step 2: Electrophilic Quench with Formaldehyde

The highly nucleophilic 5-lithiothiazole intermediate is then reacted with an appropriate electrophile to install the hydroxymethyl group.

Causality: Anhydrous paraformaldehyde or gaseous formaldehyde serves as the electrophilic source of the -CH₂OH group. The carbanion at C5 attacks the electrophilic carbon of the formaldehyde, forming a new carbon-carbon bond.[13] A subsequent aqueous workup protonates the resulting alkoxide to yield the final primary alcohol.

Experimental Protocol:

-

To the solution of 2-bromo-5-lithiothiazole at -78 °C, add anhydrous paraformaldehyde (2.0 eq) as a solid in one portion.

-

Allow the reaction mixture to slowly warm to room temperature overnight.

-

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Data Summary: Pathway II

| Step | Key Reagents | Solvent | Temperature | Typical Yield |

| 1. C5-Lithiation | 2-Bromothiazole, LDA or n-BuLi | THF | -78 °C | (In situ) |

| 2. Electrophilic Quench | Paraformaldehyde | THF | -78 °C to RT | 60-75% |

Alternative Route: Reduction of 2-Bromothiazole-5-carboxaldehyde

A third, highly efficient pathway exists if the corresponding aldehyde, 2-bromothiazole-5-carboxaldehyde, is available.[] This precursor can be synthesized by quenching the 2-bromo-5-lithiothiazole intermediate (from Pathway II) with N,N-dimethylformamide (DMF) instead of formaldehyde.[13] The reduction of an aldehyde to a primary alcohol is one of the most fundamental transformations in organic synthesis.

Workflow Overview: Aldehyde Reduction

Caption: Direct reduction of 2-bromothiazole-5-carboxaldehyde to the target alcohol.

Causality: Aldehydes are significantly more electrophilic and reactive than esters. Therefore, a milder and more selective reducing agent, sodium borohydride (NaBH₄), can be employed.[16] This offers a significant operational advantage over LiAlH₄, as NaBH₄ is stable in protic solvents like methanol or ethanol and does not require strictly anhydrous conditions or an inert atmosphere, making the procedure safer and more scalable.

Experimental Protocol:

-

Dissolve 2-bromothiazole-5-carboxaldehyde (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.2 eq) portion-wise over 15 minutes, controlling any effervescence.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of water, followed by acidification with dilute HCl to destroy excess NaBH₄.

-

Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield high-purity this compound.

Conclusion

The synthesis of this compound can be effectively achieved through several reliable pathways. The choice of route often depends on the availability of starting materials, scale, and specific laboratory capabilities.

-

Pathway I (Ester Reduction) is a robust, multi-step sequence ideal for building the molecule from fundamental precursors. Its well-understood, high-yielding steps make it a dependable choice for large-scale synthesis.

-

Pathway II (C5-Lithiation) offers a more convergent and elegant solution, suitable for rapid analog synthesis where 2-bromothiazole is the preferred starting point. However, it requires proficiency with organolithium chemistry and cryogenic conditions.

-

The Alternative Route (Aldehyde Reduction) is the most straightforward and operationally simple method, provided the aldehyde precursor is accessible. Its use of mild conditions makes it highly attractive for laboratory-scale synthesis.

Each pathway provides a validated and trustworthy method for accessing this critical building block, empowering chemists to advance the frontiers of drug discovery and development.

References

- Chen W, et al. (2017). Dual NAMPT/HDAC Inhibitors as a New Strategy for Multitargeting Antitumor Drug Discovery. ACS Med Chem Lett., 9(1):34-38. [Link]

- PrepChem.com. (n.d.). Synthesis of 2-bromo-5-carboxythiazole. PrepChem.com. [Link]

- Sinenko, V., et al. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.

- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

- University of Wisconsin-Madison. (n.d.). Grignard Reaction. UW-Madison Chemistry. [Link]

- Wikipedia. (n.d.). Thiazole. Wikipedia. [Link]

- National Institutes of Health. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. NIH. [Link]

- Royal Society of Chemistry. (n.d.). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Publishing. [Link]

- Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]

- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

- Semantic Scholar. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Semantic Scholar. [Link]

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

- National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]

- PubMed Central. (n.d.).

- Reddit. (2022). Experimental protocol for conducting Grignard reaction for synthesis of an alcohol. Reddit. [Link]

- CP Lab Safety. (n.d.). This compound, min 98%, 10 grams. CP Lab Safety. [Link]

- ChemBK. (n.d.). This compound. ChemBK. [Link]

- PubMed. (2022). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent. PubMed. [Link]

- Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

- American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. American Chemical Society. [Link]

- Wikipedia. (n.d.).

- Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]

- American Chemical Society. (2025).

- ResearchGate. (2025). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles.

- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

- Chemguide. (n.d.). reduction of aldehydes and ketones. Chemguide. [Link]

- Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts. [Link]

- PubChem. (n.d.). 2-Bromothiazole-5-carboxylic acid. PubChem. [Link]

- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

- Chemistry LibreTexts. (2024). 17.4: Alcohols from Carbonyl Compounds- Reduction. Chemistry LibreTexts. [Link]

- Journal of Chemical Reviews. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews. [Link]

- Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. [Link]

- YouTube. (2019).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Thiazole synthesis [organic-chemistry.org]

- 9. chemimpex.com [chemimpex.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. This compound | CAS: 5198-86-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 12. calpaclab.com [calpaclab.com]

- 13. researchgate.net [researchgate.net]

- 14. Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole | Semantic Scholar [semanticscholar.org]

- 16. chemguide.co.uk [chemguide.co.uk]

Characterization of 2-Bromothiazole-5-methanol: A Technical Guide for Drug Development Professionals

Introduction: The Significance of the Thiazole Moiety in Medicinal Chemistry

The thiazole ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to engage in a variety of intermolecular interactions have made it a cornerstone in the design of novel bioactive molecules. Within this class of compounds, 2-Bromothiazole-5-methanol emerges as a versatile building block, offering multiple reaction sites for the synthesis of complex molecular architectures. The presence of a bromine atom at the 2-position and a hydroxymethyl group at the 5-position provides orthogonal handles for chemical modification, enabling the exploration of vast chemical space in the pursuit of potent and selective drug candidates. This guide provides a comprehensive technical overview of the characterization of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. Understanding the precise physicochemical and spectroscopic properties of this key intermediate is paramount for ensuring the quality, reproducibility, and success of subsequent synthetic campaigns and drug discovery efforts. Thiazole derivatives have shown a wide range of biological activities, including as kinase inhibitors for cancer therapy and as agents targeting neurodegenerative diseases.[1]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is the foundation for its effective use in synthesis and drug design. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄BrNOS | [2][3][4][5] |

| Molecular Weight | 194.05 g/mol | [2][3][4][5] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 46-48 °C | [2][4] |

| Boiling Point (Predicted) | 288.3 ± 15.0 °C | [2][4] |

| Density (Predicted) | 1.899 ± 0.06 g/cm³ | [2][4] |

| CAS Number | 687636-93-7 | [2][4] |

Synthesis and Purification

The reliable synthesis and effective purification of this compound are critical for obtaining high-purity material suitable for downstream applications. A common and efficient synthetic route involves the reduction of the corresponding aldehyde.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

A robust method for the synthesis of this compound involves the reduction of 2-bromo-5-formylthiazole.

Materials:

-

2-bromo-5-formylthiazole

-

Methanol (reagent grade)

-

Sodium borohydride (NaBH₄)

-

Ethyl acetate

-

Deionized water

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-5-formylthiazole in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the cooled solution in portions, while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.

Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, a mixed solvent system of hexane and ethyl acetate or a single solvent system of ethanol or methanol can be effective.[6]

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

-

If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.

-

Perform a hot filtration to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound. This involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Characterization Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number and chemical environment of the hydrogen atoms in a molecule.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.6 | Singlet | 1H | Thiazole-H4 |

| ~4.8 | Singlet | 2H | -CH₂OH |

| ~2.0 - 3.0 | Broad Singlet | 1H | -OH |

Interpretation:

-

The singlet in the aromatic region corresponds to the single proton on the thiazole ring.

-

The singlet around 4.8 ppm is characteristic of the two protons of the methylene group adjacent to the hydroxyl group.

-

The broad singlet, which is exchangeable with D₂O, is indicative of the hydroxyl proton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | Thiazole-C2 (C-Br) |

| ~145 - 150 | Thiazole-C5 (C-CH₂OH) |

| ~120 - 125 | Thiazole-C4 |

| ~60 - 65 | -CH₂OH |

Interpretation:

-

The downfield signals are attributed to the carbon atoms of the thiazole ring, with the carbon bearing the bromine atom being the most deshielded.

-

The signal in the 60-65 ppm range is characteristic of the methylene carbon of the primary alcohol.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3400 - 3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1540 | Medium | C=N stretch (thiazole ring) |

| ~1450 | Medium | C=C stretch (thiazole ring) |

| 1250 - 1000 | Strong | C-O stretch (primary alcohol) |

| Below 800 | Medium | C-Br stretch |

Interpretation:

-

A broad and strong absorption in the 3400-3200 cm⁻¹ region is a clear indication of the hydroxyl group.

-

The presence of both aromatic and aliphatic C-H stretches confirms the overall structure.

-

The characteristic stretches of the thiazole ring and the C-O and C-Br bonds further corroborate the identity of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 193 and 195, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Major Fragments:

-

Loss of H₂O (M⁺ - 18): Peaks at m/z 175 and 177.

-

Loss of CH₂OH (M⁺ - 31): Peaks at m/z 162 and 164.

-

Loss of Br (M⁺ - 79/81): Peak at m/z 114.

-

Cleavage of the C-C bond between the thiazole ring and the methanol group, leading to a thiazole-containing fragment.

-

Interpretation: The isotopic pattern of the molecular ion is a definitive indicator of the presence of a single bromine atom. The observed fragmentation pattern, consistent with the loss of the alcohol and hydroxymethyl groups, provides further structural confirmation.[7][8][9][10]

Chromatographic Purity Assessment

Chromatographic techniques are essential for assessing the purity of this compound.

Thin Layer Chromatography (TLC)

TLC is a rapid and convenient method for monitoring reaction progress and assessing purity.

Typical TLC Conditions:

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 1:1 or 2:1 v/v). The polarity can be adjusted to achieve an optimal Rƒ value (typically between 0.3 and 0.7).

-

Visualization: UV light (254 nm) and/or staining with potassium permanganate or iodine.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a more quantitative assessment of purity.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion

The comprehensive characterization of this compound is a critical step in its utilization as a building block in drug discovery. This guide has provided a detailed overview of its physicochemical properties, a reliable synthetic and purification protocol, and a thorough analysis of its expected spectroscopic signatures. By adhering to these methodologies, researchers can ensure the quality and integrity of this important synthetic intermediate, thereby facilitating the development of novel thiazole-based therapeutics. The versatility of the thiazole scaffold continues to make it an exciting area of research, and a solid understanding of its key derivatives is fundamental to advancing the field of medicinal chemistry.

References

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv

- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])

- NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (URL: [Link])

- This compound - ChemBK. (URL: [Link])

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

- Predict 13C carbon NMR spectra - NMRDB.org. (URL: [Link])

- CASPRE - 13 C NMR Predictor. (URL: [Link])

- Purification by Recrystalliz

- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])

- RECRYSTALLIZATION - ResearchG

- Methyl carbamate purification by extraction and recrystallization - ResearchG

- Chem 315 - Lab 2 - Recrystallization | PDF | Solubility | Filtr

- Important Chemistry Tips-Solvents choose for recrystalliz

- This compound, min 98%, 10 grams - CP Lab Safety. (URL: [Link])

- Predict 1H proton NMR spectra - NMRDB.org. (URL: [Link])

- Predict - NMRium demo. (URL: [Link])

- Table of Characteristic IR Absorptions. (URL: [Link])

- How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - http:/ /ejournal.upi. edu. (URL: [Link])

- Active Fractions of Methanol Crude Obtained from Acacia seyal gum: Antioxidant Capacity using FTIR Analysis. (URL: [Link])

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (URL: [Link])

- 6.2: Fragmentation - Chemistry LibreTexts. (URL: [Link])

- Mass Spectroscopy: Alcohol Fragmentation P

- 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax. (URL: [Link])

- (2-bromothiazol-5-yl)methanol - MySkinRecipes. (URL: [Link])

- A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. (URL: [Link])

- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC - NIH. (URL: [Link])

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (URL: [Link])

- Can anyone help me to tell me any online website to check 13C NMR prediction. . .?

- Substances yield after recrystallization from different solvents.

- Crystalliz

Sources

- 1. (5-BroMothiazol-2-yl)Methanol | 911052-85-2 [m.chemicalbook.com]

- 2. Visualizer loader [nmrdb.org]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. whitman.edu [whitman.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

An In-Depth Technical Guide to (2-bromothiazol-5-yl)methanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-bromothiazol-5-yl)methanol is a pivotal heterocyclic building block in contemporary medicinal chemistry. Its unique structural features, comprising a reactive bromine atom and a versatile hydroxymethyl group on a thiazole scaffold, render it an invaluable precursor for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of (2-bromothiazol-5-yl)methanol, detailed protocols for its synthesis and characterization, and an exploration of its applications, with a particular focus on the development of novel therapeutics such as kinase inhibitors.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a privileged scaffold in drug discovery, present in a multitude of FDA-approved drugs and clinical candidates. Its ability to engage in hydrogen bonding, its aromatic nature, and its metabolic stability contribute to its frequent appearance in molecules designed to interact with biological targets. The strategic functionalization of the thiazole core allows for the fine-tuning of a compound's physicochemical properties and its interactions with specific proteins. (2-bromothiazol-5-yl)methanol emerges as a particularly useful synthon, offering two distinct points for chemical modification, enabling the construction of complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of (2-bromothiazol-5-yl)methanol is essential for its effective use in synthesis and for ensuring safe handling and storage.

Structural and General Properties

| Property | Value | Source(s) |

| Chemical Name | (2-bromothiazol-5-yl)methanol | [1][2][3] |

| Synonyms | 2-Bromo-5-(hydroxymethyl)thiazole, (2-Bromo-1,3-thiazol-5-yl)methanol | [1][3][4] |

| CAS Number | 687636-93-7 | [1] |

| Molecular Formula | C₄H₄BrNOS | [1][2] |

| Molecular Weight | 194.05 g/mol | [1][2] |

| Appearance | Light yellow powder | [5] |

| Melting Point | 46-48 °C | [1] |

| Boiling Point (Predicted) | 288.3 ± 15.0 °C | [1] |

| Density (Predicted) | 1.899 ± 0.06 g/cm³ | [1] |

Spectral Data

While comprehensive, publicly available spectral data for (2-bromothiazol-5-yl)methanol is limited, the following represents typical characterization data that would be expected.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the proton on the thiazole ring, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton. The chemical shifts would be influenced by the solvent used. For comparison, the protons on the unsubstituted 2-bromothiazole appear at approximately 7.61 ppm and 7.31 ppm in CDCl₃.[6]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display distinct signals for the three carbon atoms of the thiazole ring and one for the methylene carbon of the hydroxymethyl group. The carbon bearing the bromine atom would appear at a characteristic downfield shift.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Other significant peaks would include C-H stretching and C=N and C-S stretching vibrations of the thiazole ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the hydroxymethyl group and cleavage of the thiazole ring.

Synthesis and Purification

(2-bromothiazol-5-yl)methanol is typically synthesized via the reduction of the corresponding aldehyde, 2-bromo-5-formylthiazole.

Synthetic Workflow

Caption: Synthetic workflow for (2-bromothiazol-5-yl)methanol.

Detailed Experimental Protocol

Materials:

-

2-Bromo-5-formylthiazole

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-5-formylthiazole (1.0 eq) in anhydrous methanol.

-

Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (1.0-1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of deionized water at 0 °C. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (2-bromothiazol-5-yl)methanol.

Reactivity and Applications in Drug Discovery

The dual functionality of (2-bromothiazol-5-yl)methanol makes it a versatile intermediate in organic synthesis. The bromine atom is amenable to various cross-coupling reactions, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups.

Key Reactions

Caption: Key reactions of (2-bromothiazol-5-yl)methanol.

Application in Kinase Inhibitor Synthesis

Protein kinases are a major class of drug targets, particularly in oncology. The 2-aminothiazole scaffold is a well-established core structure for many kinase inhibitors, as it can mimic the hinge-binding interactions of ATP in the kinase active site.[7] (2-bromothiazol-5-yl)methanol serves as a key starting material for the synthesis of such inhibitors. For instance, the bromine at the 2-position can be displaced by an amine via a Buchwald-Hartwig amination, and the hydroxymethyl group at the 5-position can be further elaborated to introduce functionalities that interact with other regions of the kinase, thereby enhancing potency and selectivity.[7][8]

Safety, Handling, and Storage

As a brominated heterocyclic compound, (2-bromothiazol-5-yl)methanol requires careful handling.

-

Hazard Identification: The compound is classified as an irritant.[6] It may cause skin, eye, and respiratory irritation.[6] Ingestion may be harmful.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9] Work in a well-ventilated area or a fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[6] In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Keep away from strong oxidizing agents.

Conclusion

(2-bromothiazol-5-yl)methanol is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its well-defined physical properties and predictable reactivity make it an essential tool for medicinal chemists. The protocols and information provided in this guide are intended to facilitate its effective and safe use in the laboratory, paving the way for the development of novel therapeutic agents.

References

- Capot Chemical Co., Ltd. (n.d.). MSDS of (2-Bromo-thiazol-5-YL)-methanol.

- AstaTech, Inc. (n.d.). 2-Bromothiazole-5-methanol.

- ChemBK. (n.d.). This compound.

- Fisher Scientific. (2021, December 24). Safety Data Sheet: 2-Bromothiazole.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 5-Bromothiazol-2-amine Hydrochloride.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.

- Bollu, V. R., et al. (2009). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry, 17(7), 2712-2717.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- Sigma-Aldrich. (n.d.). (2-Bromo-4-methylthiazol-5-yl)methanol.

- The Royal Society of Chemistry. (2013).

- BenchChem. (2025). The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to the Fundamental Reaction Mechanisms of 2-Aminothiazoles.

- Finetech Industry Limited. (n.d.). This compound.

- Iacob, A. M., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics, 16(1), 89.

- Iacob, A. M., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).

- Bollu, V. R., et al. (2009). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. PubMed.

- BLDpharm. (n.d.). 933782-03-7|(2-Bromo-4-methylthiazol-5-yl)methanol.

- The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32.

- Moldb. (n.d.). 1187836-86-7 | (2-Bromo-5-methylthiazol-4-yl)methanol.

- Kumar, R., & Kumar, S. (2018).

- CP Lab Safety. (n.d.). This compound, min 98%, 10 grams.

- The Royal Society of Chemistry. (2014).

- Breitmaier, E., & Voelter, W. (2000).

- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(21), 15477-15577.

- Al-Ostath, A., et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells.

- Infinity Scientific. (n.d.). (2-bromothiazol-4-yl)methanol.

- Sunway Pharm Ltd. (n.d.). This compound.

- ChemBK. (n.d.). (2-bromo-5-thiazolyl)methanol.

- Shaikh, A. B., et al. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PubMed Central.

- Schmidt, T. J., et al. (2014). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Molecules, 19(9), 13989-14006.

- Michalak, M., et al. (2024).

- Journal of the University of Chemical Technology and Metallurgy. (n.d.).

- BLDpharm. (n.d.). 204513-31-5|(4-Bromothiazol-2-yl)methanol.

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | CAS: 5198-86-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. chembk.com [chembk.com]

- 4. This compound - CAS:687636-93-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. calpaclab.com [calpaclab.com]

- 6. capotchem.cn [capotchem.cn]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of the Thiazole Scaffold

An In-Depth Technical Guide to 2-Bromothiazole-5-methanol for Advanced Drug Discovery

This guide provides an in-depth technical overview of this compound (CAS No: 687636-93-7), a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its application, and the self-validating protocols required for its effective use.

Heterocyclic compounds are foundational to modern pharmacology, with a significant percentage of FDA-approved drugs incorporating these structures.[1] Within this class, the thiazole ring is a "privileged scaffold," a molecular framework that demonstrates a high affinity for a wide range of biological targets. The strategic placement of reactive groups on this ring transforms it into a versatile building block for creating complex, biologically active molecules.

This compound is a prime example of such a strategic building block. It provides medicinal chemists with two distinct reactive sites: the bromine atom at the 2-position and the primary alcohol (methanol group) at the 5-position. The differential reactivity of these two sites allows for selective, sequential chemical modifications, a critical advantage in constructing libraries of compounds for screening.[2] The bromine atom is particularly valuable as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse aryl, heteroaryl, or alkyl groups. This versatility has positioned brominated thiazoles as key precursors in the development of kinase inhibitors for oncology and novel agents targeting neurodegenerative diseases.[2]

Physicochemical and Structural Data

Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 687636-93-7 | [3][4] |

| Molecular Formula | C₄H₄BrNOS | [3][4] |

| Molecular Weight | 194.05 g/mol | [4][5] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 46-48 °C | [4] |

| Boiling Point (Predicted) | 288.3 ± 15.0 °C | [4] |

| Density (Predicted) | 1.899 ± 0.06 g/cm³ | [4] |

| Synonyms | (2-bromo-1,3-thiazol-5-yl)methanol, 2-Bromo-5-hydroxymethylthiazole | [5] |

Synthesis and Purification: A Validated Protocol

The most direct and reliable synthesis of this compound involves the selective reduction of its corresponding aldehyde, 2-Bromothiazole-5-carboxaldehyde. This precursor is commercially available, making this a practical and scalable route for laboratory use.

Causality Behind Method Selection:

-

Reducing Agent: Sodium borohydride (NaBH₄) is chosen as the reducing agent. It is a mild and selective chemoselective reagent, ideal for reducing aldehydes to primary alcohols without affecting the potentially reactive C-Br bond or the thiazole ring itself. Its ease of handling and workup compared to stronger reducing agents like lithium aluminum hydride (LAH) makes it a safer and more practical choice for this transformation.[6]

-

Solvent: Methanol or ethanol is typically used as the solvent. It readily dissolves the aldehyde precursor and the NaBH₄, and its protic nature facilitates the quenching of the intermediate borate ester and the final product protonation.

Detailed Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-Bromothiazole-5-carboxaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous methanol (approx. 10 mL per gram of aldehyde) and cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: While stirring vigorously, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the cooled solution. The portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting aldehyde spot and the appearance of a new, lower Rf spot indicates the formation of the more polar alcohol product. The reaction is typically complete within 1-2 hours.

-

Quenching: Once the reaction is complete, slowly add acetone to the flask to quench any excess NaBH₄.

-

Workup: Remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x volumes). The organic layers are combined.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can be further purified by flash column chromatography on silica gel if necessary to yield this compound as a solid.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LCMS analysis. The ¹H NMR spectrum should show a characteristic singlet for the methylene protons (CH₂OH) around 4.7 ppm and a singlet for the thiazole proton around 7.5 ppm. Mass spectrometry should show the expected molecular ion peak.

Application in Medicinal Chemistry: A Cross-Coupling Workflow

The primary utility of this compound is as an intermediate for further elaboration. The bromine atom at the 2-position is a versatile handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions.

Caption: Workflow for utilizing this compound in Suzuki coupling.

This workflow illustrates a common strategy. The methanol group is first protected (e.g., as a silyl ether) to prevent it from interfering with the subsequent coupling reaction. The Suzuki coupling is then performed to install a desired aryl or heteroaryl group at the 2-position. Finally, deprotection of the alcohol reveals the final, more complex molecule, ready for biological evaluation or further functionalization. This sequence allows for the systematic exploration of the chemical space around the thiazole core, which is essential for optimizing pharmacological properties like potency and selectivity.[2]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring safety. The following guidelines are based on standard Safety Data Sheets (SDS).[7]

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[8]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[7] In case of contact, rinse the affected area immediately with plenty of water.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Some suppliers recommend storage under an inert atmosphere (nitrogen or argon) at 2–8 °C to ensure long-term stability.[6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed building block that empowers medicinal chemists to efficiently synthesize novel and complex molecules. Its dual functionality, combined with the proven biological relevance of the thiazole scaffold, ensures its continued importance in the discovery of next-generation therapeutics. Understanding the logic behind its synthesis, characterization, and application is key to unlocking its full potential in the research and development pipeline.

References

- CP Lab Safety. This compound, min 98%, 10 grams. [Link]

- ChemBK. This compound. [Link]

- PrepChem.com. Synthesis of 2-bromo-5-carboxythiazole. [Link]

- Capot Chemical Co., Ltd. MSDS of (2-Bromo-thiazol-5-YL)-methanol. [Link]

- Journal of Organic and Pharmaceutical Chemistry. Synthesis of some new 5- substituted of. [Link]

- MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]

- MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chembk.com [chembk.com]

- 5. This compound - CAS:687636-93-7 - Sunway Pharm Ltd [3wpharm.com]

- 6. (5-BroMothiazol-2-yl)Methanol | 911052-85-2 [m.chemicalbook.com]

- 7. capotchem.cn [capotchem.cn]

- 8. fishersci.com [fishersci.com]

Foreword: The Strategic Importance of the Bromothiazole Scaffold

An In-Depth Technical Guide to the Molecular Structure of 2-Bromothiazole-5-methanol

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the thiazole ring is a "privileged scaffold," a recurring motif in a multitude of pharmacologically active agents due to its unique electronic properties and ability to engage in various intermolecular interactions.[1][2] The strategic introduction of a bromine atom, as seen in this compound, further enhances its utility. Bromine not only modulates the electronic nature of the thiazole ring but also serves as a versatile synthetic handle for further chemical modifications and can participate in specific, highly directional interactions such as halogen bonding.[3] This guide provides a comprehensive technical overview of the molecular structure of this compound, a key building block, detailing its synthesis, structural elucidation, and its significant role in advanced therapeutic modalities like targeted protein degradation.[4]

Core Molecular Profile and Physicochemical Properties

This compound is a crystalline solid at room temperature. Its structure is defined by a five-membered thiazole ring substituted at the C2 position with a bromine atom and at the C5 position with a hydroxymethyl (-CH₂OH) group. This arrangement of functional groups dictates its chemical reactivity and physical properties.

| Property | Value | Source(s) |

| Chemical Name | This compound | [5] |

| CAS Number | 687636-93-7 | [4][6] |

| Molecular Formula | C₄H₄BrNOS | [5] |

| Molecular Weight | 194.05 g/mol | [5][6] |

| Appearance | White to dark yellow powder or crystals | [] |

| Melting Point | 46-48 °C | [6] |

| SMILES | OCc1csc(n1)Br | [8] |

| InChI Key | FRPHIGOLOLSXAI-UHFFFAOYSA-N | [5] |

Synthesis: A Validated Approach

The most direct and reliable synthesis of this compound involves the selective reduction of the corresponding aldehyde, 2-Bromothiazole-5-carboxaldehyde. This precursor is commercially available and provides a high-yielding pathway to the target alcohol.[][8] The choice of sodium borohydride (NaBH₄) as the reducing agent is strategic; it is a mild and selective reagent that efficiently reduces aldehydes to primary alcohols without affecting the potentially reactive C-Br bond or the aromatic thiazole ring.

Experimental Protocol: Reduction of 2-Bromothiazole-5-carboxaldehyde

-

Reaction Setup: To a solution of 2-Bromothiazole-5-carboxaldehyde (1.0 eq) in methanol (MeOH) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The causality for slow addition is to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Progress is monitored by Thin-Layer Chromatography (TLC) until the starting aldehyde spot is completely consumed.

-

Workup: Quench the reaction by the slow addition of deionized water. The methanol is then removed under reduced pressure (rotary evaporation).

-

Extraction: Extract the resulting aqueous residue with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is evaporated to yield the crude product. Purification by column chromatography on silica gel affords this compound as a pure solid. The final product's identity and purity are validated by the spectroscopic methods detailed in the following section.

Caption: Synthetic route to this compound.

Comprehensive Structural Elucidation

Confirming the molecular structure of a synthesized compound is a cornerstone of chemical research. A multi-technique approach is employed to provide an unambiguous structural assignment, with each method offering complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[9] For this compound, the predicted spectra are simple yet highly informative.

-

¹H NMR (Proton NMR): The proton spectrum is expected to show three distinct signals.

-

A singlet at ~7.7 ppm integrating to one proton, corresponding to the lone proton on the thiazole ring (H4). Its downfield shift is due to the deshielding effects of the aromatic system and the adjacent sulfur atom.[10]

-

A singlet at ~4.8 ppm integrating to two protons, representing the methylene protons (-CH₂-). These are deshielded by the adjacent thiazole ring and the hydroxyl group.

-

A broad singlet with a variable chemical shift (typically 2-4 ppm), integrating to one proton, corresponding to the hydroxyl proton (-OH). This signal's broadness and variable position are due to hydrogen bonding and exchange with trace amounts of water.

-

-

¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, one for each unique carbon atom.

-

~150 ppm (C2): The carbon atom bonded to the electronegative bromine and nitrogen atoms.

-

~148 ppm (C4): The carbon atom bonded to the ring proton.

-

~130 ppm (C5): The carbon atom attached to the hydroxymethyl group.

-

~60 ppm (-CH₂OH): The sp³-hybridized methylene carbon.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[11]

-

O-H Stretch: A strong, broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group involved in intermolecular hydrogen bonding.

-

C-H Stretches: A sharp, medium-intensity peak around 3100 cm⁻¹ for the sp² C-H bond on the thiazole ring, and peaks in the 3000-2850 cm⁻¹ region for the sp³ C-H bonds of the methylene group.[11]

-

C=N / C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ range are expected for the stretching vibrations within the thiazole ring.

-

C-O Stretch: A strong band around 1050 cm⁻¹ corresponding to the stretching vibration of the primary alcohol C-O bond.

-

C-Br Stretch: A moderate to strong absorption in the fingerprint region, typically between 600-500 cm⁻¹, indicating the presence of the carbon-bromine bond.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For brominated compounds, it offers a definitive diagnostic feature.

-

Molecular Ion Peak (M⁺): The most critical diagnostic feature will be a pair of peaks of nearly equal intensity for the molecular ion at m/z 194 and m/z 196. This iconic "M/M+2" pattern is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio.[13][14]

-

Key Fragmentation Pathways:

-

Loss of Bromine: A significant fragment would be observed at m/z 115, corresponding to the loss of a bromine radical ([M-Br]⁺).

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen can lead to the loss of CH₂OH, resulting in a fragment ion.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the solid-state molecular structure, including precise bond lengths, bond angles, and intermolecular packing.[15] For this compound, this technique would confirm the connectivity and reveal how the molecules arrange in the crystal lattice. Key expected interactions include:

-

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and acceptor, leading to the formation of chains or networks that stabilize the crystal structure.

-

Halogen Bonding: The bromine atom at the C2 position can act as a halogen bond donor, interacting with the nitrogen or sulfur atoms of adjacent molecules, further influencing the solid-state architecture.[3]

Caption: Integrated workflow for structural elucidation.

Applications in Research and Development

This compound is not merely a chemical curiosity; it is a high-value building block, particularly in the field of medicinal chemistry.

-

Targeted Protein Degradation: The compound is explicitly categorized as a "Protein Degrader Building Block".[4] This field represents a paradigm shift in drug discovery, moving from simple inhibition to the complete removal of disease-causing proteins.[16] Molecules like this compound are used as fragments or scaffolds in the construction of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome.[17][18][19] The thiazole moiety can serve as part of the ligand that binds to the protein of interest or as a component of the linker connecting the two ends of the PROTAC.

-

Scaffold for Bioactive Molecules: The thiazole ring is a core component of numerous approved drugs and clinical candidates. Its derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[20][21] The presence of both a bromine atom and a primary alcohol on the this compound scaffold provides two distinct points for chemical diversification, allowing chemists to rapidly generate libraries of novel compounds for biological screening.

Conclusion

The molecular structure of this compound is definitively characterized by a synergistic application of modern analytical techniques. From NMR and IR spectroscopy confirming its functional groups and connectivity, to mass spectrometry providing an unmistakable signature of its elemental composition, each method contributes a vital piece of the structural puzzle. The ultimate confirmation via X-ray crystallography reveals not just the molecule itself, but the intricate dance of intermolecular forces that govern its solid state. As a versatile building block, its structural and chemical attributes make it a valuable tool in the synthesis of complex molecules, particularly in the cutting-edge field of targeted protein degradation, underscoring the enduring importance of fundamental structural chemistry in advancing therapeutic innovation.

References

- First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. (n.d.). MDPI.

- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025). Save My Exams.

- Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. (2014). PubMed.

- X-ray crystallographic study on selected thiazolines. (n.d.). ResearchGate.

- Mass Spectrometry. (2014). Chemistry LibreTexts.

- Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (2023). RSC Publishing.

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.

- Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (n.d.). RSC Publishing.

- Synthesis of 2-bromo-5-carboxythiazole. (n.d.). PrepChem.com.

- This compound. (n.d.). ChemBK.

- CASPRE - 13 C NMR Predictor. (n.d.). University of Alberta.

- FTIR Spectrum. (n.d.). University of Maryland.

- The preparation method of 2-thiazole carboxaldehyde compounds. (n.d.). Google Patents.

- Predict 13C carbon NMR spectra. (n.d.). NMRDB.org.

- PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository.

- Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. (n.d.). Semantic Scholar.

- Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction. (2018). Semantic Scholar.

- Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. (2021). YouTube.

- Medicinal significance of benzothiazole scaffold: an insight view. (n.d.). PubMed.

- 2-Bromothiazole, 98% 3034-53-5 India. (n.d.). Ottokemi.

- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.

- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science.

- This compound, min 98%, 10 grams. (n.d.). CP Lab Safety.

- Predict 1H proton NMR spectra. (n.d.). NMRDB.org.

- Benzothiazole: A versatile molecular scaffold for modern drug delivery and therapeutic innovation. (n.d.). Ariston Publications.

- 2-bromothiazole-5-carbaldehyde. (n.d.). Ascendex Scientific, LLC.

- Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies. (2024). PubMed.

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.

- The application of FTIR in situ spectroscopy combined with methanol adsorption to the study of mesoporous sieve SBA-15 with cerium-zirconium oxides modified with gold and copper species. (2017). Arabian Journal of Chemistry.

Sources

- 1. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | CAS: 5198-86-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. chembk.com [chembk.com]

- 8. 2-Bromothiazole-5-carboxaldehyde 97 464192-28-7 [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-Bromothiazole(3034-53-5) 1H NMR spectrum [chemicalbook.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. FTIR [terpconnect.umd.edu]

- 13. savemyexams.com [savemyexams.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mdpi.com [mdpi.com]

- 16. lifechemicals.com [lifechemicals.com]

- 17. Building Blocks for Targeted Protein Degradation [evitachem.com]

- 18. 標的タンパク質分解のための分解物ビルディングブロック [sigmaaldrich.com]

- 19. precisepeg.com [precisepeg.com]

- 20. Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction | Semantic Scholar [semanticscholar.org]

- 21. Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to (2-bromothiazol-5-yl)methanol: A Core Building Block for Modern Drug Discovery

Introduction: The Unassuming Power of a Bifunctional Scaffold

In the landscape of medicinal chemistry, the thiazole ring is a "privileged structure," a recurring motif in numerous FDA-approved therapeutics.[1] Its unique electronic properties and ability to engage in key biological interactions make it a cornerstone of drug design. Within this important class of heterocyles, (2-bromothiazol-5-yl)methanol has emerged as a particularly valuable and versatile building block. Its strategic placement of two distinct reactive handles—a readily displaceable bromine atom at the 2-position and a versatile hydroxymethyl group at the 5-position—provides medicinal chemists with an elegant and efficient scaffold for constructing complex molecular architectures.

This guide serves as a technical deep-dive into the core attributes of (2-bromothiazol-5-yl)methanol. We will move beyond simple data recitation to explore the causality behind its reactivity, its strategic application in synthetic workflows, and the practical considerations for its safe and effective use in the laboratory. This molecule is not merely an intermediate; it is an enabling tool for accelerating the discovery of next-generation therapeutics, particularly in the realm of kinase inhibitors and other targeted agents.[2][3]

Section 1: Chemical Identity and Nomenclature

Clarity in communication is paramount in scientific research. The compound of interest is known by several names, and understanding its formal nomenclature is key to accurate literature searching and chemical sourcing. The IUPAC-preferred name is (2-bromothiazol-5-yl)methanol .

| Identifier | Value | Source |

| IUPAC Name | (2-bromothiazol-5-yl)methanol | PubChem |

| CAS Number | 687636-93-7 | [4][5] |

| Synonyms | 2-Bromothiazole-5-methanol, 2-Bromo-5-hydroxymethylthiazole, (2-bromo-1,3-thiazol-5-yl)methanol | [6][7] |

| Molecular Formula | C₄H₄BrNOS | [5] |

| InChI Key | DWNJWSPPORNJGV-UHFFFAOYSA-N | [8] |

| SMILES | BrC1=NC=C(CO)S1 | [8] |

Section 2: Physicochemical Properties

The physical properties of a reagent dictate its handling, storage, and reaction conditions. (2-bromothiazol-5-yl)methanol is a solid at room temperature, a characteristic that simplifies weighing and dispensing compared to volatile liquids.

| Property | Value | Source |

| Molecular Weight | 194.05 g/mol | [7] |

| Appearance | Solid | [8] |

| Melting Point | 46-48 °C | [5] |

| Boiling Point | 288.3 ± 15.0 °C (Predicted) | [5] |

| Density | 1.899 ± 0.06 g/cm³ (Predicted) | [5] |

Section 3: Synthesis and Reactivity

A Plausible Synthetic Strategy

While multiple synthetic routes can be envisioned, a common and logical pathway to (2-bromothiazol-5-yl)methanol involves the selective reduction of a more oxidized precursor, such as 2-bromothiazole-5-carboxylic acid or its corresponding methyl ester.[9] This strategy is chemically sound because the reduction of carboxylic acids or esters to primary alcohols is a high-yielding and well-understood transformation in organic synthesis, often accomplished with mild reducing agents like sodium borohydride (for an aldehyde precursor) or stronger agents like lithium aluminum hydride for the acid or ester.

The choice to synthesize from the carboxylic acid is strategic. 2-Bromothiazole-5-carboxylic acid is a readily available starting material used in the synthesis of various active compounds, including NAMPT/HDAC inhibitors.[9][10] This precursor-product relationship underscores a modular approach to library synthesis, where a common intermediate can be diversified into multiple downstream targets.

Caption: Proposed synthesis of (2-bromothiazol-5-yl)methanol.

Core Reactivity: A Tale of Two Functional Groups

The synthetic utility of this molecule is rooted in the differential reactivity of its two key functional groups:

-

The C2-Bromine: The carbon-bromine bond on the electron-deficient thiazole ring is an excellent electrophilic site. It is highly susceptible to activation by palladium(0) catalysts, making it an ideal handle for a wide range of transition metal-catalyzed cross-coupling reactions.[11] The reactivity of such C-Br bonds is significantly higher than the analogous C-Cl bonds, often allowing for milder reaction conditions in Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and other coupling reactions.[12] This allows for the facile introduction of aryl, heteroaryl, alkyl, or amino substituents at the 2-position.

-

The C5-Hydroxymethyl Group: The primary alcohol is a versatile nucleophile and a precursor to other functional groups. It can be readily:

-

Oxidized to the corresponding aldehyde or carboxylic acid, providing an alternative attachment point.

-

Esterified or Etherified to link the thiazole core to other molecular fragments or linkers.

-

Converted to a leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic substitution.

-

This orthogonality allows for selective, stepwise functionalization, a critical requirement for building molecular complexity in a controlled manner.

Section 4: Applications in Medicinal Chemistry and Drug Discovery

The 2,5-disubstituted thiazole framework is a validated scaffold for designing potent and selective protein kinase inhibitors.[2][13] Kinases are a critical class of enzymes often dysregulated in diseases like cancer, making them high-value therapeutic targets.[14] (2-bromothiazol-5-yl)methanol serves as an ideal starting point for accessing this chemical space.